1,3,6-Trihydroxy-8-(3-methylbutyl)anthraquinone 1,3,6-Trihydroxy-8-(3-methylbutyl)anthraquinone R1128C is a trihydroxyanthraquinone.
Brand Name: Vulcanchem
CAS No.: 135161-98-7
VCID: VC21255613
InChI: InChI=1S/C19H18O5/c1-9(2)3-4-10-5-11(20)6-13-16(10)19(24)17-14(18(13)23)7-12(21)8-15(17)22/h5-9,20-22H,3-4H2,1-2H3
SMILES: CC(C)CCC1=C2C(=CC(=C1)O)C(=O)C3=C(C2=O)C(=CC(=C3)O)O
Molecular Formula: C19H18O5
Molecular Weight: 326.3 g/mol

1,3,6-Trihydroxy-8-(3-methylbutyl)anthraquinone

CAS No.: 135161-98-7

Cat. No.: VC21255613

Molecular Formula: C19H18O5

Molecular Weight: 326.3 g/mol

* For research use only. Not for human or veterinary use.

1,3,6-Trihydroxy-8-(3-methylbutyl)anthraquinone - 135161-98-7

Specification

Description R1128C is a trihydroxyanthraquinone.
CAS No. 135161-98-7
Molecular Formula C19H18O5
Molecular Weight 326.3 g/mol
IUPAC Name 1,3,6-trihydroxy-8-(3-methylbutyl)anthracene-9,10-dione
Standard InChI InChI=1S/C19H18O5/c1-9(2)3-4-10-5-11(20)6-13-16(10)19(24)17-14(18(13)23)7-12(21)8-15(17)22/h5-9,20-22H,3-4H2,1-2H3
Standard InChI Key HQIGXKMUTUJEER-UHFFFAOYSA-N
SMILES CC(C)CCC1=C2C(=CC(=C1)O)C(=O)C3=C(C2=O)C(=CC(=C3)O)O
Canonical SMILES CC(C)CCC1=C2C(=CC(=C1)O)C(=O)C3=C(C2=O)C(=CC(=C3)O)O

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator